2-(1-Fluoroethyl)-3-methyloxirane
Description
2-(1-Fluoroethyl)-3-methyloxirane (CAS No. 125363-55-5) is a fluorinated epoxide characterized by a methyl-substituted oxirane ring with a 1-fluoroethyl group at the 2-position. Its molecular formula is C₅H₇FO, with an exact molecular weight of 148.03358 and a polar surface area (PSA) of 25.06 Ų . The compound’s structure combines the reactivity of the epoxide ring with the electronic effects of fluorine, making it valuable in asymmetric synthesis and pharmaceutical intermediates.
Properties
CAS No. |
125363-55-5 |
|---|---|
Molecular Formula |
C5H9FO |
Molecular Weight |
104.12 g/mol |
IUPAC Name |
2-(1-fluoroethyl)-3-methyloxirane |
InChI |
InChI=1S/C5H9FO/c1-3(6)5-4(2)7-5/h3-5H,1-2H3 |
InChI Key |
IVNNSPWYDYTEOB-UHFFFAOYSA-N |
SMILES |
CC1C(O1)C(C)F |
Canonical SMILES |
CC1C(O1)C(C)F |
Synonyms |
Oxirane, 2-(1-fluoroethyl)-3-methyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The table below compares 2-(1-Fluoroethyl)-3-methyloxirane with other methyloxirane derivatives:
Key Observations :
- Fluorine vs. Methoxy Groups : The fluorine substituent in this compound enhances electronegativity and metabolic stability compared to methoxy-substituted analogs (e.g., 2-(4-Methoxyphenyl)-3-methyloxirane) .
- Polarity : All aryl-substituted derivatives (e.g., 4-fluorophenyl, 4-methoxyphenyl) share a similar PSA (~25 Ų), while bulkier groups like tert-butyl reduce polarity (PSA = 12.53 Ų) .
- Molecular Weight : Aryl-substituted analogs (e.g., 164.204 for 4-methoxyphenyl) are heavier than aliphatic derivatives (148.03 for 1-fluoroethyl) due to aromatic rings .
Epoxide Ring-Opening Reactions
- This compound : The electron-withdrawing fluorine atom increases the electrophilicity of the epoxide ring, facilitating nucleophilic attacks (e.g., by amines or alcohols) in asymmetric synthesis .
- Aryl-Substituted Analogs : Electron-rich aryl epoxides like 2-(3,4-dimethoxyphenyl)-3-methyloxirane undergo [3+2] cycloadditions with alkenes under Lewis acid catalysis to form tetrasubstituted tetrahydrofurans, a reaction less feasible with aliphatic fluorinated epoxides .
- Steric Effects : The tert-butyl group in 2-(1,1-dimethylethyl)-3-methyloxirane hinders ring-opening reactions, limiting its utility in complex syntheses .
Stereochemical Control
- Fluorinated Derivatives : The chiral center in this compound allows for enantioselective synthesis of fluorinated pharmaceuticals, as seen in analogs like (S)-3,3,3-trifluoropropene oxide .
- Aryl-Substituted Derivatives: Trans-2,3-diphenyloxirane (a non-fluorinated analog) is synthesized via Jacobsen epoxidation, achieving high enantiomeric excess (>90%) through chiral catalysts .
Research Findings and Challenges
- Stability Issues : Fluorinated epoxides like this compound are prone to hydrolysis under acidic conditions, requiring anhydrous handling .
- Toxicity: Aliphatic epoxides (e.g., 2-[(3-Methylphenoxy)methyl]oxirane) may cause respiratory irritation, necessitating strict safety protocols during synthesis .
- Synthetic Limitations : Bulky substituents (e.g., tert-butyl) reduce reaction yields in ring-opening reactions, as observed in 2-(1,1-dimethylethyl)-3-methyloxirane .
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